N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide
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Overview
Description
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of a pyrazole ring, an ethoxyethyl linker, and a brominated nicotinamide moiety
Mechanism of Action
Target of Action
Compounds containing the 1h-pyrazol-1-yl moiety have been known to exhibit a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Compounds containing the 1h-pyrazol-1-yl moiety have been known to exhibit a broad range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the ethoxyethyl linker: The pyrazole intermediate is then reacted with an ethoxyethyl halide (such as ethoxyethyl bromide) in the presence of a base like potassium carbonate to form the ethoxyethyl-substituted pyrazole.
Bromination of nicotinamide: Nicotinamide is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to obtain 5-bromonicotinamide.
Coupling reaction: The ethoxyethyl-substituted pyrazole is coupled with 5-bromonicotinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the nicotinamide moiety can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted nicotinamide derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: The compound is used in biochemical assays to study enzyme kinetics and inhibition.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Chemical Biology: The compound is used as a probe to investigate biological pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-pyrazol-1-yl)ethyl)-5-bromonicotinamide
- N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-nicotinamide
- N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-chloronicotinamide
Uniqueness
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-bromonicotinamide is unique due to the presence of both the pyrazole ring and the brominated nicotinamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The ethoxyethyl linker also contributes to its uniqueness by providing structural flexibility and enhancing its interaction with molecular targets.
Properties
IUPAC Name |
5-bromo-N-[2-(2-pyrazol-1-ylethoxy)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O2/c14-12-8-11(9-15-10-12)13(19)16-3-6-20-7-5-18-4-1-2-17-18/h1-2,4,8-10H,3,5-7H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPTVJMWKHBXTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOCCNC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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